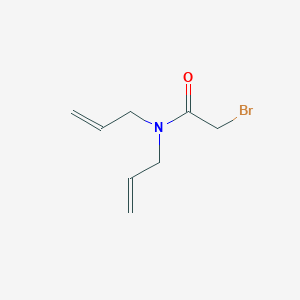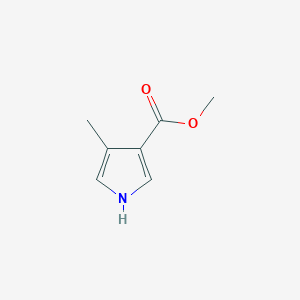![molecular formula C7H6N2S B1283511 噻吩并[2,3-c]吡啶-3-胺 CAS No. 63326-75-0](/img/structure/B1283511.png)
噻吩并[2,3-c]吡啶-3-胺
描述
Thieno[2,3-c]pyridin-3-amine is a bicyclic heteroaromatic compound that combines a thiophene ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development. The presence of nitrogen and sulfur atoms in the ring system allows for unique interactions with biological targets, making it a valuable structure in the design of kinase inhibitors and other therapeutic agents .
科学研究应用
Thieno[2,3-c]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Thieno[2,3-c]pyridin-3-amine derivatives are investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs
生化分析
Biochemical Properties
Thieno[2,3-c]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thieno[2,3-c]pyridin-3-amine has been identified as a potent inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme involved in the regulation of various cellular processes, including glycogen metabolism and cell signaling pathways . The interaction between thieno[2,3-c]pyridin-3-amine and GSK-3β involves binding to the active site of the enzyme, thereby inhibiting its activity and modulating downstream signaling pathways.
Cellular Effects
Thieno[2,3-c]pyridin-3-amine exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thieno[2,3-c]pyridin-3-amine can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and survival . Additionally, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of thieno[2,3-c]pyridin-3-amine involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, thieno[2,3-c]pyridin-3-amine inhibits GSK-3β by binding to its active site, which prevents the enzyme from phosphorylating its substrates . This inhibition results in the modulation of various signaling pathways and gene expression patterns, ultimately affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thieno[2,3-c]pyridin-3-amine have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that thieno[2,3-c]pyridin-3-amine remains stable under certain conditions, allowing for sustained inhibition of target enzymes and prolonged modulation of cellular processes . Degradation of the compound over time can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in experimental settings.
Dosage Effects in Animal Models
The effects of thieno[2,3-c]pyridin-3-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, thieno[2,3-c]pyridin-3-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic potential . These findings underscore the importance of determining the optimal dosage range for achieving therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
Thieno[2,3-c]pyridin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, thieno[2,3-c]pyridin-3-amine has been shown to inhibit enzymes involved in glycolysis and gluconeogenesis, leading to changes in glucose metabolism and energy production . These effects on metabolic pathways highlight the potential of thieno[2,3-c]pyridin-3-amine as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of thieno[2,3-c]pyridin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, allowing for its accumulation in specific cellular compartments . Additionally, thieno[2,3-c]pyridin-3-amine can interact with binding proteins that facilitate its distribution within tissues, influencing its localization and activity . Understanding the transport and distribution of thieno[2,3-c]pyridin-3-amine is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of thieno[2,3-c]pyridin-3-amine plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of thieno[2,3-c]pyridin-3-amine within these compartments can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent . For example, the accumulation of thieno[2,3-c]pyridin-3-amine in the nucleus can enhance its ability to modulate gene expression and cell signaling pathways, while its localization in the mitochondria can affect cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions: Thieno[2,3-c]pyridin-3-amine can be synthesized through various methods. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. This process typically requires heating the starting materials in the presence of formic acid or other cyclizing agents . Another method involves the reaction of 2-cyanothioacetamide with suitable precursors under basic conditions to form the thieno[2,3-c]pyridine core .
Industrial Production Methods: Industrial production of thieno[2,3-c]pyridin-3-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Thieno[2,3-c]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thieno[2,3-c]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .
作用机制
The mechanism of action of thieno[2,3-c]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases. The nitrogen and sulfur atoms in the ring system can form hydrogen bonds and coordinate with metal ions, facilitating binding to the active sites of enzymes. This interaction can inhibit the activity of enzymes like kinases, leading to therapeutic effects in diseases such as cancer and inflammatory disorders .
相似化合物的比较
Thieno[3,2-d]pyrimidine: Another bicyclic heteroaromatic compound with a similar structure but different biological activities.
Thieno[3,4-b]pyridine: A related compound with variations in the ring fusion pattern, leading to different chemical properties and applications.
Uniqueness: Thieno[2,3-c]pyridin-3-amine is unique due to its specific ring fusion pattern and the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity. Its ability to act as a scaffold for drug development and its versatility in undergoing various chemical reactions make it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
thieno[2,3-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLKZQFXAXDCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571761 | |
| Record name | Thieno[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63326-75-0 | |
| Record name | Thieno[2,3-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)













